1-(Benzo[b]thiophen-5-yl)ethanone
Overview
Description
1-(Benzo[b]thiophen-5-yl)ethanone is an organic compound with the molecular formula C10H8OS. It is a yellow to brown solid at room temperature and is known for its unique structure, which includes a benzothiophene ring fused with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzo[b]thiophen-5-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzothiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[b]thiophen-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ethanone group can yield the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted benzothiophenes.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Benzo[b]thiophen-5-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but studies have shown that it can modulate cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
2-Acetylbenzothiophene: Similar structure but with the acetyl group at a different position.
Benzothiophene: Lacks the ethanone group but shares the core benzothiophene structure.
Uniqueness: 1-(Benzo[b]thiophen-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-(Benzo[b]thiophen-5-yl)ethanone, a compound derived from the benzothiophene family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological effects of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHOS
- Molecular Weight : 179.22 g/mol
The compound features a benzothiophene moiety, which is known for its structural versatility and bioactivity.
Antimicrobial Activity
Research indicates that benzothiophene derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound and its analogues were effective against various strains of bacteria, including multidrug-resistant Staphylococcus aureus. The minimal inhibitory concentration (MIC) for some derivatives was found to be as low as 4 µg/mL, showcasing their potential as antimicrobial agents .
Anticancer Properties
Benzothiophene compounds have been implicated in anticancer activity. A quantitative structure-activity relationship (QSAR) analysis revealed that certain derivatives of benzothiophene, including this compound, demonstrated cytotoxic effects against cancer cell lines. The study identified key structural features that correlate with enhanced anticancer efficacy, suggesting that modifications to the benzothiophene structure could lead to improved therapeutic agents .
Anti-inflammatory Effects
The anti-inflammatory potential of benzothiophene derivatives has also been explored. Compounds similar to this compound have shown promise in inhibiting leukotriene synthesis, which is crucial in inflammatory responses. This mechanism positions these compounds as candidates for treating inflammatory diseases .
The biological activities of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : Some studies suggest that the compound may inhibit specific enzymes involved in inflammation and cancer progression.
- Receptor Modulation : The ability of benzothiophene derivatives to modulate receptor activity contributes to their pharmacological effects.
Study on Antimicrobial Activity
A recent study evaluated a series of substituted benzo[b]thiophenes for their antimicrobial activity against resistant strains of bacteria. The findings indicated that compounds with a similar structure to this compound displayed potent activity against strains resistant to conventional antibiotics .
Evaluation of Anticancer Properties
Another investigation focused on the anticancer properties of benzothiophene derivatives, including this compound. The study utilized various cancer cell lines and demonstrated significant cytotoxicity correlated with specific structural modifications. This highlights the potential for developing targeted therapies based on this compound .
Data Tables
Properties
IUPAC Name |
1-(1-benzothiophen-5-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPSYIWSZQVHAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559324 | |
Record name | 1-(1-Benzothiophen-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1128-88-7 | |
Record name | 1-(1-Benzothiophen-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-benzothiophen-5-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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